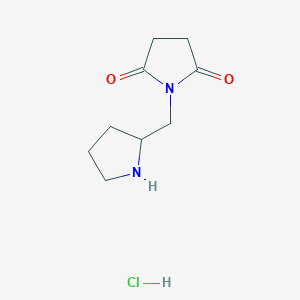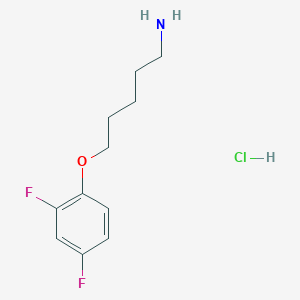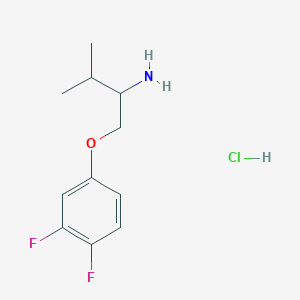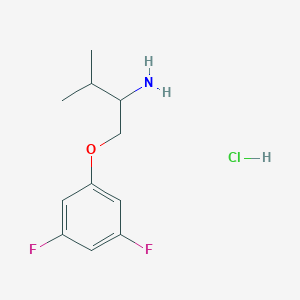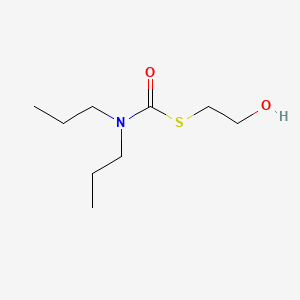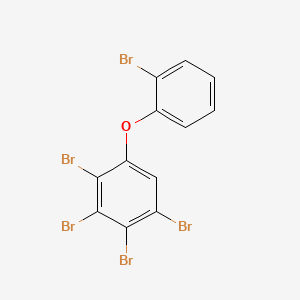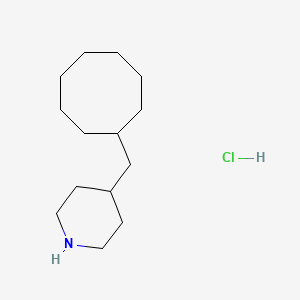
4-(Cyclooctylmethyl)piperidine hydrochloride
Vue d'ensemble
Description
4-(Cyclooctylmethyl)piperidine hydrochloride is a chemical compound with the molecular formula C14H28ClN . It has an average mass of 245.832 Da and a monoisotopic mass of 245.191025 Da .
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . For instance, piperidine synthesis can occur through the intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes . The use of zinc/acetic acid enables a simple, inexpensive, and mild reduction of N-acyl-2,3-dihydro-4-pyridones to various racemic or enantiopure 4-piperidones .Molecular Structure Analysis
The molecular structure of 4-(Cyclooctylmethyl)piperidine hydrochloride consists of 14 carbon atoms, 28 hydrogen atoms, one nitrogen atom, and one chlorine atom .Chemical Reactions Analysis
Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Applications De Recherche Scientifique
Crystal and Molecular Structure Analysis
One study focused on the structural characterization of related piperidine compounds, providing insights into their molecular conformations and interactions. For instance, Szafran, Komasa, and Bartoszak-Adamska (2007) characterized 4-piperidinecarboxylic acid hydrochloride using single crystal X-ray diffraction, B3LYP/6-31G(d,p) calculations, and FTIR spectrum analysis. They detailed the compound's orthorhombic crystal structure and discussed hydrogen bonding patterns, highlighting the importance of such analyses in understanding compound properties (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Synthesis and Structural Confinements
Research on the synthesis of novel piperidin-4-ones and their conversion to piperidin-4-ols via ultrasound-promoted methods and silica chloride mediation was conducted by Rajesh, Reddy, and Vijayakumar (2012). Their work demonstrated an effective approach to synthesizing sterically hindered derivatives, providing a foundation for further exploration of piperidine compounds in various scientific applications (Rajesh, Reddy, & Vijayakumar, 2012).
Biological Activity Studies
The cytotoxic effect of a novel topoisomerase II inhibitor based on a piperidine structure was investigated by Siwek et al. (2012). Their study demonstrated significant cytotoxicity against breast cancer cell lines, underscoring the potential of piperidine derivatives in developing anticancer therapies (Siwek et al., 2012).
Synthetic Approaches and Potential Therapeutics
De Risi et al. (2001) outlined an efficient synthetic approach to a non-peptide ORL-1 receptor antagonist featuring a cyclooctylmethyl piperidine structure, highlighting the compound's potential as a therapeutic agent. This research exemplifies the utility of piperidine derivatives in drug discovery and development (De Risi et al., 2001).
Orientations Futures
Piperidine is a significant synthetic fragment for designing drugs and plays a crucial role in the pharmaceutical industry . Its derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that 4-(Cyclooctylmethyl)piperidine hydrochloride and similar compounds may have potential future applications in drug design and synthesis.
Propriétés
IUPAC Name |
4-(cyclooctylmethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N.ClH/c1-2-4-6-13(7-5-3-1)12-14-8-10-15-11-9-14;/h13-15H,1-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSJZUNKNNYAOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)CC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclooctylmethyl)piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



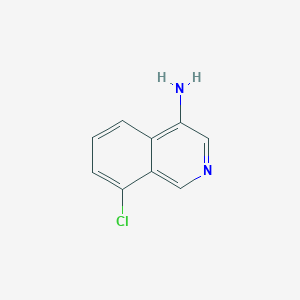
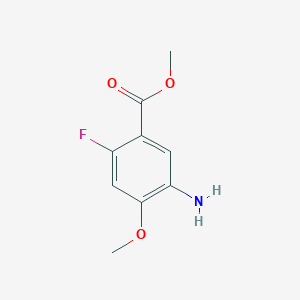


![5,5-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B1432729.png)

